N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine
Description
N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine is a tertiary amine featuring an imidazole ring linked via an ethyl spacer to a methyl-substituted propan-1-amine chain. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a critical pharmacophore in bioactive compounds, often influencing receptor binding and catalytic activity .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-5-12(2)6-4-9-7-10-8-11-9/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
NXYSHDOQGYUPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCC1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine group in the aliphatic chain undergoes alkylation with electrophilic reagents. Common alkylating agents include alkyl halides and epoxides.
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| Methyl iodide | THF, 0°C → RT, 12 h | Quaternary ammonium salt | |
| Ethylene oxide | EtOH, reflux, 6 h | Ethoxylated amine derivative |
Mechanistic Insight : The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbon, followed by deprotonation. Steric hindrance from the methyl group may slow kinetics compared to primary amines.
Oxidation Reactions
The imidazole ring exhibits redox activity. Oxidation typically targets the π-electron-rich ring system.
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 3 h | Imidazole N-oxide | |
| KMnO<sub>4</sub> | H<sub>2</sub>O, pH 7, RT | Ring-opening products (e.g., urea derivatives) |
Key Findings :
-
N-Oxide formation preserves the aromaticity of the imidazole ring but increases polarity.
-
Strong oxidants like KMnO<sub>4</sub> disrupt the ring, yielding smaller fragments (e.g., ammonia, CO<sub>2</sub>).
Reduction Reactions
The amine and imidazole functionalities can be reduced under specific conditions.
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C, 2 h | Secondary amine (via reductive alkylation) | |
| H<sub>2</sub>/Pd-C | EtOAc, 50 psi, 24 h | Saturated imidazolidine derivative |
Notable Observations :
-
Catalytic hydrogenation reduces the imidazole ring to imidazolidine, altering electronic properties .
-
NaBH<sub>4</sub> selectively reduces Schiff bases if present but leaves tertiary amines intact .
Substitution Reactions
Electrophilic substitution occurs at the imidazole ring’s C-2 and C-5 positions due to their high electron density.
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 1 h | 2-Nitroimidazole derivative | |
| Cl<sub>2</sub> (g) | CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 h | 5-Chloroimidazole derivative |
Regioselectivity : Nitration favors the C-2 position, while chlorination targets C-5 due to steric and electronic factors.
Coordination Chemistry
The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals.
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| CuCl<sub>2</sub> | MeOH, RT, 1 h | Octahedral Cu(II) complex | |
| Fe(NO<sub>3</sub>)<sub>3</sub> | H<sub>2</sub>O, 60°C, 4 h | Fe(III)-imidazole polymeric network |
Applications : These complexes are studied for catalytic activity in oxidation reactions and as MRI contrast agents .
Acylation Reactions
The aliphatic amine reacts with acylating agents to form amides.
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| Acetyl chloride | CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>N, 0°C | N-Acetylated derivative | |
| Benzoyl chloride | Pyridine, RT, 6 h | N-Benzoylated derivative |
Kinetics : Acylation is slower than primary amines due to steric hindrance from the methyl and propyl groups.
pH-Dependent Reactivity
The imidazole ring (pK<sub>a</sub> ≈ 6.95) protonates under acidic conditions, altering reaction pathways.
| pH Range | Dominant Form | Reactivity | Reference |
|---|---|---|---|
| pH < 5 | Protonated imidazole | Enhanced electrophilic substitution | |
| pH > 8 | Deprotonated imidazole | Nucleophilic attack at C-2 |
Scientific Research Applications
Biological Activities
N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine exhibits several biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Compounds containing imidazole moieties have been shown to possess significant antimicrobial activity against various pathogens. Studies indicate that derivatives of imidazole can inhibit bacterial growth and exhibit antifungal properties .
- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Imidazole derivatives have been linked to the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells .
- Neuroprotective Effects : Research suggests that compounds with imidazole structures may selectively inhibit neuronal nitric oxide synthase (nNOS), providing a therapeutic approach for neurodegenerative diseases . This inhibition is crucial since excessive nitric oxide production is implicated in various neurodegenerative disorders.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 18 | 0 |
| Candida albicans | 12 | 0 |
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was tested against breast cancer cell lines, showing promising results in reducing cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Structural Features:
- Imidazole Core : Shared with most analogs but differs in substituents.
- Side Chain Variations : The methylpropan-1-amine chain contrasts with bulkier or aromatic substituents in analogs.
Implications :
Yield and Purification:
Key Observations :
- Bulky substituents (e.g., indole-ethyl in 10e ) may complicate purification, necessitating advanced techniques like flash chromatography .
- Steric effects in tertiary amines (e.g., N-methylpropan-1-amine) could influence reaction kinetics and yields.
Pharmacological and Functional Properties
Receptor Targeting:
- Analogues: The benzimidazole-phenoxypropanamine derivative in acts as an H4R agonist . Compound 10e () targets protein kinase CK1δ, with fluorophenyl groups enhancing selectivity .
Activity Insights :
- Fluorination (e.g., in 10e ) often improves binding affinity and metabolic stability .
- The target compound’s simpler structure may lack the potency of specialized analogs but could serve as a scaffold for optimization.
Physicochemical and Structural Analysis
Molecular Properties:
- Crystal Packing : Analogues with planar aromatic systems (e.g., quinazoline-imidazole hybrids in ) exhibit π-π stacking and hydrogen bonding, which stabilize crystal structures .
Biological Activity
N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 168.21 g/mol. Its structure features an imidazole ring, which is known for its biological significance, particularly in drug design.
1. Histamine Receptor Interaction
This compound has been studied for its interaction with histamine receptors, particularly the H3 receptor. This receptor is involved in various neurological functions and is a target for treating conditions like sleep disorders and cognitive impairments. Research indicates that compounds with imidazole moieties exhibit selective binding to these receptors, potentially influencing neurotransmitter release and neuronal signaling pathways .
2. Nitric Oxide Synthase Inhibition
Another significant mechanism involves the inhibition of nitric oxide synthase (nNOS). Compounds similar to this compound have shown potential as selective inhibitors of nNOS, which is crucial in neurodegenerative disease management. In vitro studies have demonstrated that certain imidazole derivatives can effectively inhibit nNOS activity, thereby reducing nitric oxide production associated with neurotoxicity .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Neuroprotection
In a study involving animal models of neurodegeneration, this compound was administered to assess its effects on cognitive function. Results indicated that the compound improved memory retention and reduced markers of oxidative stress in the brain, suggesting its potential as a neuroprotective agent .
Case Study 2: Antimicrobial Efficacy
Another notable study evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism was linked to disruption of bacterial DNA synthesis, leading to cell death .
Q & A
Q. What are the common synthetic routes for N-(2-(1H-Imidazol-4-yl)ethyl)-N-methylpropan-1-amine, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or aza-Michael addition reactions. For example, acyclic aza-Michael adducts can be formed by reacting amines with acrylamide derivatives in methanol under reflux conditions . Optimization strategies include:
- Catalytic conditions : Using triethylamine (TEA) as a base in polar aprotic solvents like DMF to enhance reactivity .
- Temperature control : Room-temperature reactions minimize side-product formation .
- Purification : Recrystallization from ethyl acetate improves purity .
| Synthesis Example | Yield | Conditions | Reference |
|---|---|---|---|
| Aza-Michael addition | 61% | Methanol, TEA, reflux | |
| Nucleophilic substitution | 82% | DMF, room temperature |
Q. How is the structural characterization of this compound performed, and which analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments and carbon connectivity. For example, imidazole protons resonate at δ 7.5–8.0 ppm, while alkyl chains appear at δ 1.2–3.0 ppm .
- X-ray crystallography : Resolves dihedral angles (e.g., 66.35° between imidazole and quinazoline planes) and hydrogen-bonding networks (e.g., R^2(16) motifs) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 251.33) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps indicate charge-transfer potential .
- Thermochemical accuracy : Atomization energies and ionization potentials are modeled with <3 kcal/mol deviation from experimental data .
- Solvent effects : Polarizable continuum models (PCM) simulate reaction pathways in methanol or DMF .
Key Insight : Exact-exchange terms in DFT improve accuracy for imidazole-containing systems due to their aromatic and charge-delocalized nature .
Q. What experimental strategies address unexpected byproducts during synthesis, such as N-demethylation or diarylation?
Unusual byproducts (e.g., diarylated amines) may arise from:
Q. How does the compound’s structure influence its biological activity, particularly in targeting histamine or antimicrobial receptors?
- Imidazole moiety : Binds to histamine H1/H4 receptors via π-π stacking and hydrogen bonding .
- Alkyl chain flexibility : Modulates membrane permeability and receptor docking. Longer chains (e.g., propyl vs. ethyl) enhance hydrophobic interactions .
- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the imidazole ring improve antimicrobial potency by disrupting bacterial membranes .
Q. What crystallographic software (e.g., SHELX) is recommended for resolving structural ambiguities?
SHELX suites (SHELXL, SHELXD) are industry standards for:
Q. How can NMR spectral contradictions (e.g., unexpected splitting) be resolved for this compound?
Q. What are the best practices for designing derivatives to study structure-activity relationships (SAR)?
- Core modifications : Introduce substituents at the imidazole 4-position (e.g., -OH, -OCH) to probe electronic effects .
- Linker variation : Replace propane-1-amine with piperidine or morpholine to alter steric bulk .
- Bioisosteres : Substitute imidazole with triazole or pyridine to assess binding specificity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
